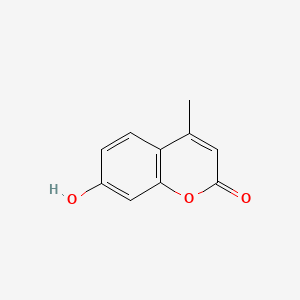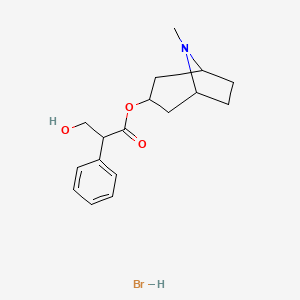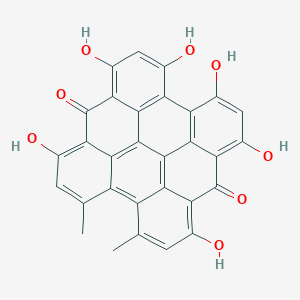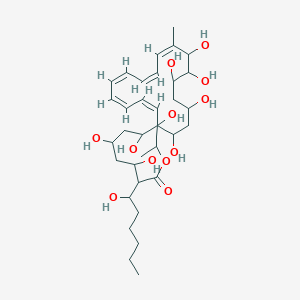
ラゴシン
科学的研究の応用
Pentamycin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying polyene macrolide antibiotics . In biology and medicine, pentamycin is used to treat fungal infections such as vaginal candidiasis and trichomoniasis . It has also been shown to enhance the efficacy of the anticancer drug bleomycin in tissue culture . Additionally, pentamycin is used in the treatment of pulmonary aspergillosis .
作用機序
ペンタマイシンは、真菌細胞膜のステロールに結合することによって抗真菌効果を発揮し、膜の不安定化と細胞死につながります . ペンタマイシンの主要な分子標的は、エルゴステロールであり、真菌細胞膜の主要成分です . ペンタマイシンはエルゴステロールに結合することにより、細胞膜の完全性を破壊し、細胞内容物の漏れを引き起こし、最終的には細胞死につながります .
類似化合物の比較
ペンタマイシンは、フィリピンIIIやアムホテリシンBなどの他のポリエーテル系抗生物質に似ています . ペンタマイシンは、哺乳類の細胞膜に影響を与えることなく、真菌の細胞膜を特異的に標的とする能力が特徴です . この特異性により、ペンタマイシンは、他のポリエーテル系抗生物質と比較して副作用が少なく、貴重な抗真菌剤となっています . 類似の化合物には以下が含まれます。
- フィリピンIII
- アムホテリシンB
- ナイスタチン
生化学分析
Biochemical Properties
Lagosin plays a crucial role in biochemical reactions by interacting with cell membrane sterols. It binds to ergosterol, a key component of fungal cell membranes, disrupting membrane integrity and leading to cell death . Lagosin also interacts with cholesterol in mammalian cell membranes, although with less affinity compared to other polyene antibiotics . This interaction is essential for its antifungal activity, as it selectively targets fungal cells while minimizing damage to mammalian cells.
Cellular Effects
Lagosin exerts significant effects on various types of cells and cellular processes. In fungal cells, it disrupts membrane integrity, leading to cell lysis and death . In mammalian cells, Lagosin’s interaction with cholesterol can affect cell signaling pathways and gene expression, although these effects are less pronounced due to its lower affinity for cholesterol . Lagosin also influences cellular metabolism by disrupting the function of membrane-bound enzymes and transporters, leading to altered metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of Lagosin involves its binding to membrane sterols, particularly ergosterol in fungal cells . This binding disrupts the structure and function of the cell membrane, leading to increased permeability and cell death . Lagosin also inhibits the activity of certain membrane-bound enzymes, further contributing to its antifungal effects . Additionally, Lagosin can induce changes in gene expression by affecting the function of membrane-associated transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lagosin change over time due to its stability and degradation properties . Lagosin is relatively stable under standard storage conditions, with a shelf life of up to four years . Its activity can decrease over time due to gradual degradation, particularly when exposed to light and oxygen . Long-term studies have shown that Lagosin can have persistent effects on cellular function, including sustained disruption of membrane integrity and metabolic processes .
Dosage Effects in Animal Models
The effects of Lagosin vary with different dosages in animal models. At low doses, Lagosin effectively inhibits fungal growth without causing significant toxicity . At higher doses, Lagosin can cause adverse effects, including damage to mammalian cell membranes and disruption of normal cellular functions . Threshold effects have been observed, with a clear dose-response relationship between Lagosin concentration and its antifungal activity .
Metabolic Pathways
Lagosin is involved in several metabolic pathways, primarily related to its interaction with membrane sterols . It binds to ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death . Lagosin also affects the activity of membrane-bound enzymes and transporters, altering metabolic flux and metabolite levels . These interactions are crucial for its antifungal activity and contribute to its broad-spectrum effects .
Transport and Distribution
Lagosin is transported and distributed within cells and tissues through interactions with membrane sterols and transport proteins . It binds to ergosterol in fungal cell membranes, facilitating its accumulation in these cells . In mammalian cells, Lagosin’s interaction with cholesterol affects its localization and distribution, although its affinity for cholesterol is lower compared to ergosterol . This selective binding contributes to its targeted antifungal activity while minimizing toxicity to mammalian cells .
Subcellular Localization
Lagosin’s subcellular localization is primarily determined by its interaction with membrane sterols . It localizes to the cell membrane, where it binds to ergosterol in fungal cells and cholesterol in mammalian cells . This localization is essential for its activity, as it disrupts membrane integrity and affects the function of membrane-bound enzymes and transporters . Post-translational modifications and targeting signals may also influence Lagosin’s localization and activity within cells .
準備方法
ペンタマイシンは、ストレプトマイセス・ペンタチクス菌を用いた生合成経路によって合成されます . このプロセスには、特定の条件下で細菌を発酵させて抗生物質を生成することが含まれます。 粗ペンタマイシンはその後、フレーク状のモルフォリン溶媒和物を形成するなど、さまざまな方法で精製されます . このプロセスにより、ペンタマイシンは95%を超える純度で得られます .
化学反応の分析
ペンタマイシンは、酸化や水酸化などのいくつかの種類の化学反応を受けます . ペンタマイシンの生合成には、シトクロムP450酵素によるC-14位へのヒドロキシル基の導入が含まれます . この反応は、活性化合物を形成するために重要です。 これらの反応で使用される一般的な試薬には、シトクロムP450酵素やその他の酸化剤が含まれます . これらの反応から生成される主な生成物は、活性抗真菌化合物であるペンタマイシンです .
科学研究の応用
ペンタマイシンは、幅広い科学研究の応用範囲を持っています。 化学では、ポリエーテルマクロライド系抗生物質のモデル化合物として使用されます . 生物学および医学では、ペンタマイシンは、膣カンジダ症やトリコモナス症などの真菌感染症の治療に使用されます . 組織培養において、抗がん剤であるブレオマイシンの有効性を高めることも示されています . さらに、ペンタマイシンは肺アスペルギルス症の治療に使用されます .
類似化合物との比較
Pentamycin is similar to other polyene antibiotics such as filipin III and amphotericin B . pentamycin is unique in its ability to specifically target fungal cell membranes without affecting mammalian cell membranes . This specificity makes pentamycin a valuable antifungal agent with fewer side effects compared to other polyene antibiotics . Similar compounds include:
- Filipin III
- Amphotericin B
- Nystatin
Pentamycin’s unique mechanism of action and specificity for fungal cell membranes make it a valuable tool in both clinical and research settings .
特性
IUPAC Name |
4,6,8,10,12,14,15,16,27-nonahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O12/c1-4-5-11-16-29(41)32-30(42)20-26(38)18-24(36)17-25(37)19-27(39)21-31(43)34(45)33(44)22(2)14-12-9-7-6-8-10-13-15-28(40)23(3)47-35(32)46/h6-10,12-15,23-34,36-45H,4-5,11,16-21H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJUUQSLGVCRQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1C(CC(CC(CC(CC(CC(C(C(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859991 | |
| Record name | 4,6,8,10,12,14,15,16,27-Nonahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6834-98-6 | |
| Record name | Fungichromin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary mechanism of action of fungichromin?
A1: Fungichromin exerts its antifungal activity by binding to sterols, primarily ergosterol, present in fungal cell membranes. [, , ] This interaction disrupts membrane integrity, leading to increased permeability and leakage of essential cellular components, ultimately resulting in cell death. [, , ]
Q2: Does fungichromin exhibit selectivity towards fungal cells over mammalian cells?
A2: Yes, fungichromin shows preferential binding to ergosterol, the predominant sterol in fungal membranes, over cholesterol, the primary sterol found in mammalian cell membranes. [, , ] This selectivity makes it a promising antifungal agent with potentially reduced toxicity towards mammalian cells.
Q3: What is the molecular formula and weight of fungichromin?
A3: Fungichromin has a molecular formula of C35H58O12 and a molecular weight of 670 g/mol. [, ]
Q4: What spectroscopic techniques are useful for characterizing fungichromin?
A4: Several spectroscopic methods are valuable for characterizing fungichromin, including:* UV-Vis Spectroscopy: Shows characteristic absorption peaks for polyene macrolides. [, ]* Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule. [, ]* Nuclear Magnetic Resonance (NMR): Offers detailed structural information, including the connectivity and stereochemistry of atoms within the molecule. [, , ]* Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]
Q5: Is fungichromin stable in different solvents?
A5: Fungichromin can be susceptible to autoxidation in the presence of oxygen, particularly in methanol solutions. [] The use of antioxidants can help mitigate this degradation process.
Q6: How do different media compositions influence fungichromin production?
A6: Research indicates that the composition of the culture medium significantly impacts fungichromin production by Streptomyces species. Specific carbon sources like cellobiose, galactose, glucose, mannose, and xylose, as well as nitrogen sources like glutamic acid and organic compounds like peanut meal, have been shown to enhance fungichromin production. []
Q7: Does fungichromin possess any known catalytic properties?
A7: There is limited research regarding the catalytic properties of fungichromin. Its primary mode of action revolves around binding to ergosterol and disrupting membrane integrity rather than acting as a catalyst in chemical reactions.
Q8: Have computational methods been applied to study fungichromin?
A8: While detailed computational studies on fungichromin are limited in the provided literature, such approaches could offer valuable insights into its structure-activity relationship, binding interactions with ergosterol, and potential for modifications to enhance its properties.
Q9: How does altering the structure of fungichromin affect its activity?
A9: Research on structurally similar polyene macrolide antibiotics suggests that modifications to the macrocyclic ring or side chains can influence their antifungal activity, potency, and selectivity. For example, truncating the side chain of fungichromin led to the production of new polyene antibiotics with altered properties. []
Q10: What safety considerations should be taken into account when handling fungichromin?
A10: While specific SHE regulations concerning fungichromin are not detailed in the provided research, it's crucial to handle this potent antifungal agent with caution:* Use appropriate personal protective equipment (gloves, lab coat, eye protection) to prevent skin or eye contact.* Conduct all manipulations in a well-ventilated area to minimize inhalation risks.* Adhere to safe laboratory practices and dispose of waste materials appropriately.
Q11: What is known about the pharmacokinetic properties of fungichromin?
A11: Detailed pharmacokinetic data on fungichromin is limited in the provided literature. Further research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Q12: What types of in vitro and in vivo studies have been conducted on fungichromin?
A13: Research highlights the potent antifungal activity of fungichromin against a variety of fungal pathogens:* In vitro studies: Demonstrate fungichromin's efficacy against various fungal species, including Rhizoctonia solani, Pythium, and Fusarium. [, , , , ]* Plant-based assays: Highlight its potential as a biocontrol agent against plant pathogenic fungi. [, , , ]* Animal models and clinical trials: Further research is needed to evaluate its efficacy and safety in animal models and clinical settings.
Q13: Are there known mechanisms of resistance to fungichromin?
A13: While specific fungichromin resistance mechanisms haven't been extensively studied in the provided literature, potential mechanisms could include: * Alterations in ergosterol biosynthesis: Reducing the availability of the target molecule.* Efflux pumps: Expelling fungichromin from the fungal cell.* Modifications to the cell membrane: Reducing fungichromin binding or uptake.
Q14: What is the safety profile of fungichromin?
A14: While fungichromin exhibits selective toxicity towards fungal cells, research on its potential long-term effects is limited.
Q15: What analytical techniques are used to quantify fungichromin?
A17: Various analytical methods are employed to characterize and quantify fungichromin:* High-Performance Liquid Chromatography (HPLC): Separates and quantifies fungichromin from complex mixtures. [, ]* Mass Spectrometry (MS): Confirms the molecular weight and provides structural information. [, ]* Bioassays: Assess its antifungal activity against target organisms. [, , ]
Q16: What is the environmental fate and impact of fungichromin?
A16: Research on the environmental fate and potential ecotoxicological effects of fungichromin is limited in the provided literature. Further studies are needed to evaluate its impact on ecosystems and develop mitigation strategies if needed.
Q17: What is the solubility profile of fungichromin in different media?
A17: Information on fungichromin's dissolution rate and solubility in various media is limited in the provided research. Understanding these properties is essential for developing effective formulations.
Q18: What are the historical milestones in fungichromin research?
A20: Key historical milestones in fungichromin research include:* Discovery and initial characterization: Fungichromin was first isolated and characterized as a polyene macrolide antibiotic with antifungal activity. []* Structural elucidation: Determination of its complete structure, including stereochemistry, using spectroscopic techniques and chemical degradation studies. []* Investigation of its mode of action: Understanding its interaction with sterols in fungal cell membranes. [, , ]* Exploration of its potential applications: Assessing its use as a biocontrol agent against plant fungal diseases. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


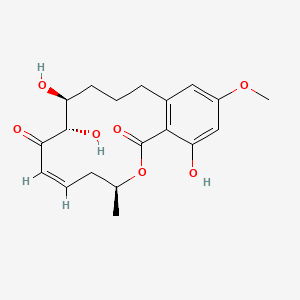
![2-[3-Chloro-4-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propylsulfanyl]phenyl]acetic acid](/img/structure/B1674104.png)
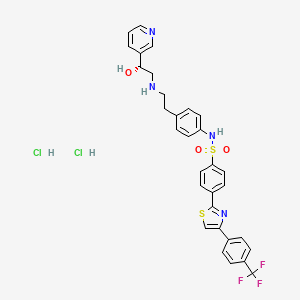
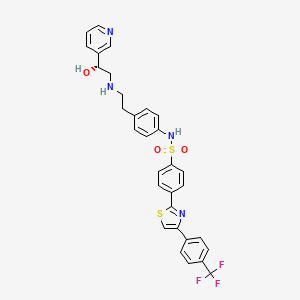

![(2R)-N-(6-amino-2,2,4-trimethylhexyl)-3-naphthalen-1-yl-2-[(2-phenylethyl-(2-pyridin-2-ylethyl)carbamoyl)amino]propanamide](/img/structure/B1674109.png)
![(2S)-2-Aminopropyl ester N2-[[2-(2-naphthalenyl)-1H-benz[G]indol-3-YL]acetyl]-D-lysine](/img/structure/B1674111.png)
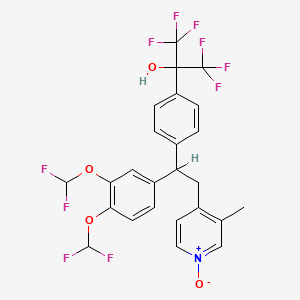
![(E)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[5-chloro-2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B1674114.png)
